1-(Bromomethyl)bicyclo[3.2.1]octane
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Overview
Description
1-(Bromomethyl)bicyclo[321]octane is an organic compound characterized by a bicyclic structure with a bromomethyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)bicyclo[3.2.1]octane typically involves the bromination of bicyclo[3.2.1]octane derivatives. One common method includes the reaction of bicyclo[3.2.1]octane with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)bicyclo[3.2.1]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxylation.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of alcohols, nitriles, or amines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-(Bromomethyl)bicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)bicyclo[3.2.1]octane involves its ability to participate in various chemical reactions due to the presence of the reactive bromomethyl group. This group can undergo nucleophilic substitution, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane: The parent hydrocarbon structure without the bromomethyl group.
1-(Hydroxymethyl)bicyclo[3.2.1]octane: The hydroxylated derivative.
1-(Cyanomethyl)bicyclo[3.2.1]octane: The nitrile derivative.
Uniqueness: 1-(Bromomethyl)bicyclo[3.2.1]octane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C9H15Br |
---|---|
Molecular Weight |
203.12 g/mol |
IUPAC Name |
1-(bromomethyl)bicyclo[3.2.1]octane |
InChI |
InChI=1S/C9H15Br/c10-7-9-4-1-2-8(6-9)3-5-9/h8H,1-7H2 |
InChI Key |
XVSJKXOPZWQVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)CBr |
Origin of Product |
United States |
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